![molecular formula C28H31N3O3S B2639121 N-[(4-methylphenyl)methyl]-6-[1-[(4-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide CAS No. 865656-11-7](/img/no-structure.png)
N-[(4-methylphenyl)methyl]-6-[1-[(4-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide
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Description
N-[(4-methylphenyl)methyl]-6-[1-[(4-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide is a useful research compound. Its molecular formula is C28H31N3O3S and its molecular weight is 489.63. The purity is usually 95%.
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Scientific Research Applications
- Protodeboronation Reactions : Explore its use as a boronic ester precursor in catalytic reactions . It could be a valuable building block for complex molecule synthesis.
- Aromatic Compound : N-[(4-methylphenyl)methyl]-6-[1-[(4-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide contributes to the aroma of certain plants in the ginger family. It’s also used as a flavoring agent .
Catalysis and Organic Synthesis
Flavor and Fragrance Industry
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(4-methylphenyl)methyl]-6-[1-[(4-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide involves the reaction of 4-methylbenzylamine with 2,4-dioxothieno[3,2-d]pyrimidine-3-carboxylic acid to form the intermediate 1-[(4-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide. This intermediate is then reacted with hexanoyl chloride to form the final product N-[(4-methylphenyl)methyl]-6-[1-[(4-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide.", "Starting Materials": [ "4-methylbenzylamine", "2,4-dioxothieno[3,2-d]pyrimidine-3-carboxylic acid", "hexanoyl chloride" ], "Reaction": [ "Step 1: 4-methylbenzylamine is reacted with 2,4-dioxothieno[3,2-d]pyrimidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) to form the intermediate 1-[(4-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide.", "Step 2: The intermediate from step 1 is then reacted with hexanoyl chloride in the presence of a base such as triethylamine (TEA) in anhydrous DCM to form the final product N-[(4-methylphenyl)methyl]-6-[1-[(4-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide.", "Step 3: The final product is purified by column chromatography using a suitable solvent system." ] } | |
CAS RN |
865656-11-7 |
Product Name |
N-[(4-methylphenyl)methyl]-6-[1-[(4-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide |
Molecular Formula |
C28H31N3O3S |
Molecular Weight |
489.63 |
IUPAC Name |
N-[(4-methylphenyl)methyl]-6-[1-[(4-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide |
InChI |
InChI=1S/C28H31N3O3S/c1-20-7-11-22(12-8-20)18-29-25(32)6-4-3-5-16-30-27(33)26-24(15-17-35-26)31(28(30)34)19-23-13-9-21(2)10-14-23/h7-15,17H,3-6,16,18-19H2,1-2H3,(H,29,32) |
InChI Key |
HIFLHUOMZKBQNN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)C |
solubility |
not available |
Origin of Product |
United States |
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